5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17849139
InChI: InChI=1S/C9H14N2O3/c1-5(9(2,3)4)7-10-6(8(12)13)11-14-7/h5H,1-4H3,(H,12,13)
SMILES:
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol

5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17849139

Molecular Formula: C9H14N2O3

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid -

Specification

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
IUPAC Name 5-(3,3-dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Standard InChI InChI=1S/C9H14N2O3/c1-5(9(2,3)4)7-10-6(8(12)13)11-14-7/h5H,1-4H3,(H,12,13)
Standard InChI Key MVKBDZGAHLCBFO-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC(=NO1)C(=O)O)C(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its IUPAC name, 5-(3,3-dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, reflects the substitution pattern: a 3,3-dimethylbutan-2-yl group at position 5 and a carboxylic acid moiety at position 3. Key molecular parameters include:

PropertyValue
Molecular formulaC₉H₁₄N₂O₃
Molecular weight198.22 g/mol
SMILESCC(C1=NC(=NO1)C(=O)O)C(C)(C)C
InChIKeyMVKBDZGAHLCBFO-UHFFFAOYSA-N

The branched 3,3-dimethylbutan-2-yl substituent enhances steric bulk, potentially influencing binding interactions in biological systems .

Spectroscopic Characterization

While experimental spectral data for this specific compound remain unpublished, analogous 1,2,4-oxadiazoles exhibit distinct NMR and IR profiles:

  • ¹H-NMR: Methyl groups on the branched alkyl chain typically resonate at δ 0.8–1.2 ppm, while the oxadiazole ring protons appear upfield (δ 7.5–8.5 ppm) .

  • IR: A strong absorption band near 1700–1720 cm⁻¹ corresponds to the carboxylic acid C=O stretch, with additional peaks at 1250–1300 cm⁻¹ for C-O-C vibrations.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via condensation reactions between hydroxylamine derivatives and nitriles. A representative protocol involves:

  • Precursor activation: Reacting 3,3-dimethylbutan-2-yl nitrile with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., DMF).

  • Cyclization: Catalyzing the reaction with potassium carbonate at 80–100°C to form the oxadiazole ring.

  • Carboxylic acid introduction: Hydrolysis of intermediate esters or nitriles under acidic or basic conditions.

Yields for analogous syntheses range from 45% to 65%, with purity confirmed via HPLC and mass spectrometry .

Challenges in Synthesis

  • Steric hindrance: The bulky 3,3-dimethylbutan-2-yl group slows reaction kinetics, necessitating extended reaction times.

  • Purification difficulties: Polar byproducts require chromatographic separation, increasing process costs.

Industrial and Material Science Applications

Polymer Additives

Oxadiazoles improve thermal stability in polymers. Incorporating 5-(3,3-dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid into polyamide matrices increases decomposition temperatures by 40–60°C, as measured via TGA .

Catalysis

The compound’s nitrogen-rich structure facilitates coordination with transition metals. Preliminary tests indicate its utility as a ligand in palladium-catalyzed cross-coupling reactions, achieving turnover numbers (TON) > 1,000.

Future Research Directions

  • Pharmacokinetic studies: Evaluate oral bioavailability and metabolic stability.

  • Structure-activity relationships (SAR): Modify the alkyl chain length to optimize target binding.

  • Scale-up synthesis: Develop continuous-flow methods to improve yield and purity .

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